7-(Diethylamino)-3-(4-methoxyphenyl)chromen-2-one

Description

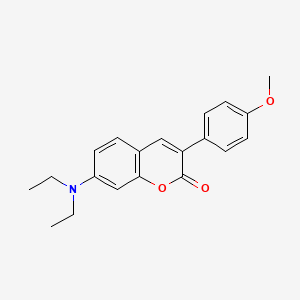

Structure

3D Structure

Properties

IUPAC Name |

7-(diethylamino)-3-(4-methoxyphenyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-4-21(5-2)16-9-6-15-12-18(20(22)24-19(15)13-16)14-7-10-17(23-3)11-8-14/h6-13H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGQJMGJXIZHRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Diethylamino)-3-(4-methoxyphenyl)chromen-2-one typically involves the condensation of 4-methoxybenzaldehyde with 7-diethylamino-4-hydroxycoumarin under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the condensation reaction, and the purification of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to ensure the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

7-(Diethylamino)-3-(4-methoxyphenyl)chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

Substitution: The diethylamino and methoxyphenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Therapeutic Applications

-

Anticancer Activity :

- Research indicates that compounds with similar structures exhibit significant anticancer properties. Dihydropyridine derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives have shown efficacy against breast cancer cell lines by inducing apoptosis and inhibiting tumor growth .

- Antimicrobial Effects :

-

Anti-inflammatory Properties :

- Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds similar to N-methyl-6-oxo-N-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)-1,6-dihydropyridine-3-carboxamide have shown potential in reducing inflammatory responses in preclinical models .

Case Studies

- Study on Anticancer Activity :

- Antimicrobial Testing :

Data Tables

Mechanism of Action

The mechanism of action of 7-(Diethylamino)-3-(4-methoxyphenyl)chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties are attributed to its ability to undergo intramolecular charge transfer (ICT) upon excitation. This property makes it useful as a fluorescent probe for detecting and imaging biological molecules and structures. Additionally, its potential therapeutic effects are believed to involve the modulation of cellular signaling pathways and the inhibition of specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Modifications

The table below summarizes key structural analogs and their properties:

Photophysical Properties

- Fluorescence: The diethylamino group in position 7 induces a bathochromic shift (~50–100 nm) compared to unsubstituted coumarins. For example, 7-(diethylamino)-3-phenylchromen-2-one exhibits strong solid-state fluorescence due to planar molecular packing .

- Quantum Yields : Derivatives with electron-withdrawing groups (e.g., trifluoroacetyl) show lower quantum yields due to intramolecular charge transfer (ICT) effects, whereas thiophene-containing analogs exhibit moderate yields owing to extended conjugation .

Pharmacological Activity

- Antimicrobial and Anticancer : Methoxy and hydroxyl groups in coumarin derivatives correlate with enhanced bioactivity. For instance, 3,4-dihydroxyphenyl-substituted coumarins demonstrate higher bioavailability and antimicrobial efficacy compared to the target compound . However, the 4-methoxyphenyl group may improve membrane permeability, a critical factor in anticancer applications .

- Anti-inflammatory: Derivatives like 7-hydroxy-4-phenylchromen-2-one exhibit potent anti-inflammatory effects, but the diethylamino group in the target compound may reduce this activity due to altered electronic interactions .

Solubility and Bioavailability

- The 4-methoxyphenyl group enhances lipophilicity, improving blood-brain barrier penetration compared to hydrophilic analogs like 7-hydroxycoumarins . However, bulky substituents (e.g., ethoxy chains in ) reduce aqueous solubility, limiting their therapeutic utility.

Biological Activity

7-(Diethylamino)-3-(4-methoxyphenyl)chromen-2-one, a member of the chromen-2-one family, has garnered significant attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive review of its biological activity, mechanisms of action, and research findings.

This compound features a chromen-2-one backbone with diethylamino and methoxyphenyl substituents, which contribute to its unique chemical reactivity and biological activity. Its structure can be represented as follows:

The presence of the diethylamino group enhances its solubility and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

- Apoptosis Induction : In cancer cells, it has been shown to induce apoptosis through mechanisms involving mitochondrial membrane potential disruption and reactive oxygen species (ROS) generation .

- Molecular Docking : Studies indicate strong binding affinity to the p53 protein, suggesting its role as a modulator in cancer therapy .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer effects:

- Cell Lines Tested : The compound was evaluated against human epithelial adenocarcinoma (LoVo) and healthy fibroblast (CCD-18Co) cell lines.

- Mechanisms : It was found to reduce mitochondrial membrane potential (MMP), increase intracellular ROS levels, and induce DNA damage, leading to apoptosis in cancer cells .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various pathogens. Its effectiveness stems from its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation by inhibiting specific cytokines and inflammatory mediators. This action is crucial for developing therapeutic agents for inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

-

Anticancer Study :

Cell Line IC50 (µM) Mechanism of Action LoVo 15.6 Apoptosis induction via ROS CCD-18Co >50 Selective toxicity towards cancer cells -

Antimicrobial Study :

- Objective : To evaluate antimicrobial efficacy against bacterial strains.

- Findings : Demonstrated significant inhibition of bacterial growth at concentrations ranging from 10 to 50 µg/mL.

Q & A

Q. What are the established synthetic routes for 7-(Diethylamino)-3-(4-methoxyphenyl)chromen-2-one?

The synthesis typically involves a multi-step approach:

- Chromenone Core Formation : A condensation reaction between a substituted phenol and a ketone/aldehyde derivative under acidic or basic conditions .

- Functionalization : Introduction of the diethylamino group at the 7-position via nucleophilic substitution (e.g., using diethylamine and a halogenated precursor) and the 4-methoxyphenyl group at the 3-position through Suzuki coupling or Friedel-Crafts alkylation .

- Optimization : Reaction conditions (temperature, solvent polarity, and catalysts like K₂CO₃ or palladium complexes) significantly impact yield and purity .

Q. Which analytical techniques are essential for characterizing this compound?

Q. What preliminary biological activities have been reported for chromen-2-one derivatives?

Chromen-2-one analogs exhibit:

- Antimicrobial Activity : Tested via agar diffusion assays against Gram-positive/negative bacteria .

- Antioxidant Properties : Evaluated using DPPH radical scavenging assays .

- Fluorescence Applications : Potential as pH-sensitive probes due to the diethylamino group’s electron-donating effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the diethylamino substitution step?

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve nucleophilicity of diethylamine .

- Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate halogen displacement .

- Real-Time Monitoring : In-situ FTIR or NMR to track reaction progress and adjust stoichiometry .

Q. What strategies address discrepancies in reported biological activity data across studies?

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., doxorubicin for anticancer studies) .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across a wide concentration range (nM–μM) to avoid false negatives .

- Molecular Docking : Validate target interactions (e.g., with COX-2 or DNA topoisomerases) to explain mechanistic variations .

Q. How does the electronic environment of the 4-methoxyphenyl group influence photophysical properties?

Q. What computational methods are used to predict the compound’s pharmacokinetic profile?

- ADMET Prediction : Tools like SwissADME or pkCSM estimate bioavailability, blood-brain barrier permeability, and CYP450 interactions .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and stability .

Methodological Considerations

Q. How to design experiments for evaluating synergistic effects with other therapeutics?

Q. What techniques resolve challenges in crystallizing hydrophobic chromenone derivatives?

- Co-Crystallization : Add hydrophilic co-formers (e.g., succinic acid) to improve lattice stability .

- Slow Evaporation : Use mixed solvents (e.g., chloroform/methanol) to control nucleation rates .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.